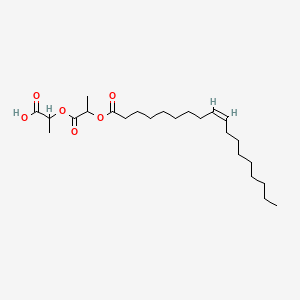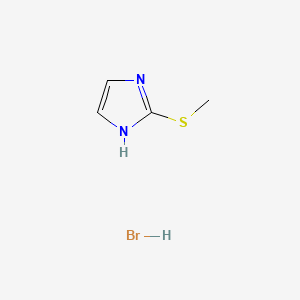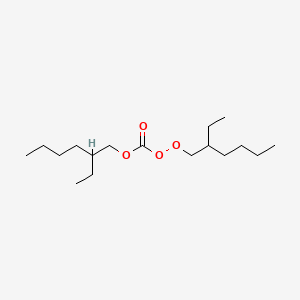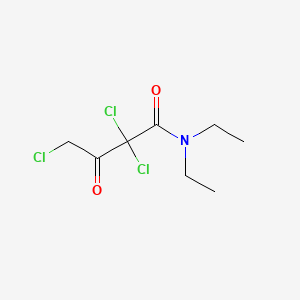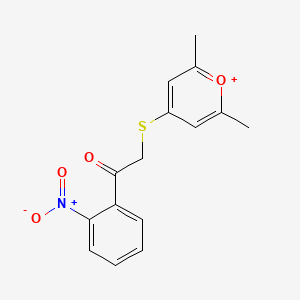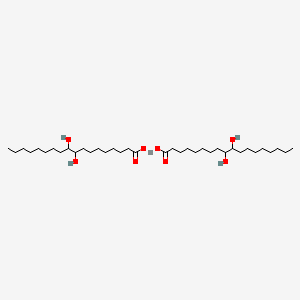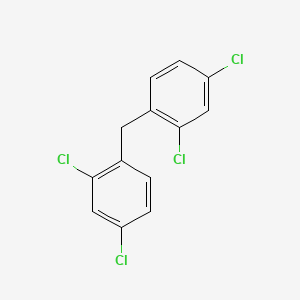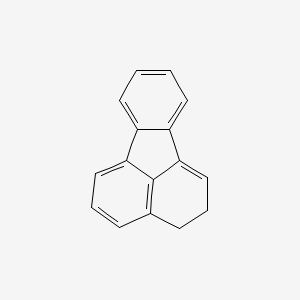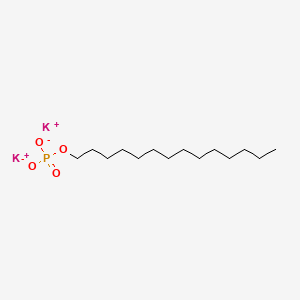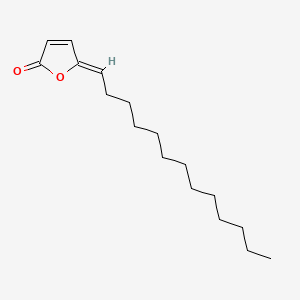
Cadmium zinc telluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium zinc telluride is a compound composed of cadmium, zinc, and tellurium. It is a ternary semiconductor material that has gained significant attention due to its unique properties, such as high atomic number, high density, and excellent room-temperature performance. These properties make it an ideal candidate for various applications, including radiation detection, medical imaging, and astrophysics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium zinc telluride can be synthesized using various methods, including the Traveling Heater Method (THM) and Close Spaced Sublimation (CSS). The THM involves growing high-quality crystals by lowering the growth temperature and minimizing the segregation of zinc. This method also allows the use of seed crystals to improve the yield . The CSS technique is used to deposit thin films of this compound by sublimating cadmium telluride and zinc telluride onto a substrate, followed by annealing to form the ternary compound .
Industrial Production Methods: Industrial production of this compound involves the use of high-purity starting materials, such as cadmium, zinc, and tellurium, which are pre-purified by distillation. The growth of detector-grade crystals is challenging due to the material’s low thermal conductivity and high ionicity of bonds. Electrodeposition techniques, such as electroless gold plating, are used to create metal-semiconductor interfaces with low barrier and defect density .
Chemical Reactions Analysis
Types of Reactions: Cadmium zinc telluride undergoes various chemical reactions, including oxidation and reduction. For example, surface oxidation treatments can decrease surface leakage current, which affects the energy resolution of radiation detectors . The compound can also form oxides, such as tellurium dioxide, when exposed to oxidizing agents like hydrogen peroxide .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and hydrochloric acid for decomposition. The reaction conditions typically involve controlled temperatures and exposure times to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound include various oxides, such as tellurium dioxide and cadmium-related oxides. These products can influence the material’s properties and performance in applications like radiation detection .
Scientific Research Applications
Cadmium zinc telluride has a wide range of scientific research applications due to its unique properties. In astrophysics, it is used in high-resolution gamma-ray spectroscopic imaging systems for space telescopes . In medical imaging, this compound detectors are employed in single-photon emission computed tomography (SPECT) systems for real-time therapeutic dose monitoring . The compound is also used in homeland security for radiation detection and in the photovoltaic industry for tandem solar cells .
Mechanism of Action
The mechanism of action of cadmium zinc telluride involves its ability to operate in direct-conversion mode at room temperature. This property allows it to detect radiation without the need for cooling, unlike other materials such as germanium . The compound’s high atomic number and density contribute to its high sensitivity to X-rays and gamma rays, making it an effective material for radiation detection .
Comparison with Similar Compounds
Similar Compounds: Cadmium zinc telluride is often compared to other II-VI semiconductor compounds, such as cadmium telluride and zinc telluride. These compounds share similar properties, such as high atomic number and density, but this compound offers unique advantages due to its ternary composition .
Uniqueness: The uniqueness of this compound lies in its ability to combine the properties of cadmium telluride and zinc telluride, resulting in a material with enhanced performance in radiation detection and imaging applications. Its high energy resolution and room-temperature operation make it a preferred choice for various scientific and industrial applications .
Properties
CAS No. |
303114-50-3 |
|---|---|
Molecular Formula |
CdTeZn |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
cadmium;tellanylidenezinc |
InChI |
InChI=1S/Cd.Te.Zn |
InChI Key |
QWUZMTJBRUASOW-UHFFFAOYSA-N |
Canonical SMILES |
[Zn]=[Te].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


